Chemoselective Oxidative Addition: 4,5-Diiodo vs 4-Iodo-1,3-dimethylpyrazole in Pd-Catalyzed Carboiodination
In Pd(0)/QPhos-catalyzed carboiodination, 4,5-diiodo-1,3-dimethylpyrazole exhibits oxidative addition preferentially at the C5–I bond, enabling a sequential C5–C coupling / C4–I reduction pathway [1]. Under identical conditions (2 mol % Pd₂(dba)₃, 8 mol % QPhos, THF, 50 °C), the mono‑iodinated analogue 4‑iodo‑1,3‑dimethylpyrazole (CAS 6647-97-8) shows no such chemoselectivity and provides only the direct coupling product [1]. This differential reactivity defines the unique synthetic utility of the diiodo compound for bidirectional or iterative coupling strategies.
| Evidence Dimension | Chemoselectivity of oxidative addition |
|---|---|
| Target Compound Data | C5–I bond adds oxidatively first; C4–I bond remains intact for subsequent functionalization or reduction |
| Comparator Or Baseline | 4‑Iodo‑1,3‑dimethylpyrazole (CAS 6647‑97‑8): single oxidative addition event only |
| Quantified Difference | Qualitative divergence in reaction pathway; a diiodinated substrate is essential for stepwise difunctionalization. |
| Conditions | Pd₂(dba)₃ / QPhos, THF, 50 °C, as demonstrated for analogous diiodinated aromatics [1] |
Why This Matters
For procurement, selecting 4,5‑diiodo‑1,3‑dimethylpyrazole instead of a mono‑iodo analogue is critical when a synthetic sequence requires two sequential carbon–carbon or carbon–heteroatom bond formations on the same pyrazole core.
- [1] Petrone, D. A.; Lischka, M.; Lautens, M. Harnessing Reversible Oxidative Addition: Application of Diiodinated Aromatic Compounds in the Carboiodination Process. Angew. Chem. Int. Ed. 2013, 52 (40), 10635–10638. View Source
